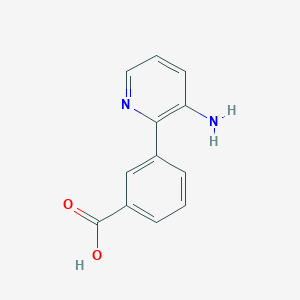

3-(3-Aminopyridin-2-yl)benzoic acid

Description

3-(3-Aminopyridin-2-yl)benzoic acid is a benzoic acid derivative featuring a 3-aminopyridine substituent at the 3-position of the benzene ring. This structure combines the carboxylic acid functionality with an aromatic pyridine ring bearing an amino group, making it a versatile intermediate in pharmaceutical and materials chemistry. Its applications include use in metal-organic frameworks (MOFs), enzyme inhibitors, and ligand synthesis due to its hydrogen-bonding capacity and chelating properties .

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-(3-aminopyridin-2-yl)benzoic acid |

InChI |

InChI=1S/C12H10N2O2/c13-10-5-2-6-14-11(10)8-3-1-4-9(7-8)12(15)16/h1-7H,13H2,(H,15,16) |

InChI Key |

SQTOVETVJWMCLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=N2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Isomers

(a) 3-Aminobenzoic Acid (CAS 99-05-8)

- Structure: Benzoic acid with an amino group at the 3-position.

- Applications : Primarily used as a dye intermediate .

- Physicochemical Properties : Molecular weight = 137.14 g/mol, pKa ~4.8 (carboxylic acid) and ~2.1 (amine).

(b) 3-(Sulfooxy)benzoic Acid (Positional Isomer)

Pyridine and Pyrimidine Derivatives

(a) 3-(2-Aminopyrimidin-5-yl)benzoic Acid (CAS 914349-45-4)

- Structure: Benzoic acid with a 2-aminopyrimidine substituent at the 3-position.

- Key Differences : Pyrimidine ring (two nitrogen atoms) increases hydrogen-bonding sites and alters electronic distribution compared to pyridine.

- Physicochemical Properties: Molecular weight = 215.21 g/mol, XLogP3 = 1, hydrogen-bond donors = 2 .

(b) 3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic Acid (CAS 1179703-95-7)

Aryl-Substituted Benzoic Acids

(a) 4-(5-Amino-2-fluorophenyl)benzoic Acid

- Structure : Benzoic acid with a fluorinated phenyl group at the 4-position.

- Key Differences : Fluorine atom enhances metabolic stability and lipophilicity (XLogP3 ≈ 2.5).

- Applications : Explored in kinase inhibitor development .

(b) 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid (CAS 330850-57-2)

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| 3-(3-Aminopyridin-2-yl)benzoic acid | Not Provided | C12H10N2O2 | ~214.22 | 3-Aminopyridine at 3-position | Drug intermediates, MOFs |

| 3-Aminobenzoic Acid | 99-05-8 | C7H7NO2 | 137.14 | 3-Amino group | Dye intermediates |

| 3-(2-Aminopyrimidin-5-yl)benzoic acid | 914349-45-4 | C11H9N3O2 | 215.21 | 2-Aminopyrimidine at 3-position | Chemical synthesis |

| 4-(5-Amino-2-fluorophenyl)benzoic acid | 96460-02-5 | C13H10FNO2 | 231.22 | Fluorophenyl at 4-position | Kinase inhibitors |

| 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid | 330850-57-2 | C21H14BrN3O2 | 416.26 | Bromoquinazoline at 3-position | Kinase inhibitors |

Key Research Findings

- Electronic Effects: Pyridine derivatives (e.g., this compound) exhibit stronger electron-withdrawing effects than phenyl-substituted analogues, lowering the pKa of the carboxylic acid group (~2.5 vs. ~4.8 in 3-aminobenzoic acid) .

- Biological Activity : Quinazoline derivatives (e.g., CAS 330850-57-2) show enhanced kinase inhibition due to larger aromatic systems, while pyrimidine variants (e.g., CAS 914349-45-4) are preferred for solubility in aqueous media .

- Synthetic Utility : Compounds with methylene linkers (e.g., CAS 1179703-95-7) offer modularity in drug design but may reduce metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.